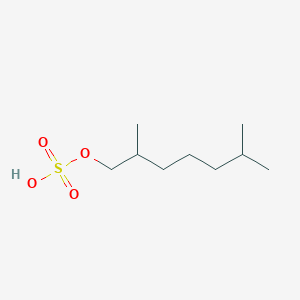
2,6-Dimethylheptyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylheptyl hydrogen sulfate is an alkyl sulfate that is the sulfuric ester of 2,6-dimethylheptan-1-ol. It has a role as a Daphnia pulex metabolite and a kairomone. It derives from a 2,6-dimethylheptan-1-ol. It is a conjugate acid of a 2,6-dimethylheptyl sulfate.
Applications De Recherche Scientifique
Marine Biology and Ecology
2,6-Dimethylheptyl sulfate has been isolated from various marine organisms, indicating its significance in marine biology. For instance, it was first isolated from a marine ascidian from Policitor adriaticus Drasche, where its absolute stereochemistry was determined using 1H-NMR analysis (Rosa et al., 1997). Additionally, this compound showed cytotoxicity in the Artemia salina bioassay, suggesting potential bioactive properties.
Antibacterial and Antifungal Properties
2,6-Dimethylheptyl sulfate has demonstrated antibacterial and antifungal properties. It was identified in the hepatopancreas of the ascidian Halocynthia roretzi, with its structure determined through spectral analysis (Tsukamoto et al., 1994). This finding highlights its potential application in developing new antibacterial and antifungal agents.
Cytotoxic Activity
Research on the Mediterranean ascidian Halocynthia papillosa has led to the isolation of 2,6-dimethylheptyl sulfate, among other compounds, which displayed cytotoxic activity in vitro (Aiello et al., 2000). This suggests its potential use in cancer research and therapy.
Role in Phytoplankton Defense
In a study involving Daphnia pulex, 2,6-dimethylheptyl sulfate was identified as a kairomone that induced morphological defense in the freshwater phytoplankton Scenedesmus gutwinskii (Yasumoto et al., 2006). This discovery is significant for understanding ecological interactions and defense mechanisms in aquatic ecosystems.
Environmental Chemistry
2,6-Dimethylheptyl sulfate's presence in the environment, particularly in the Los Angeles atmosphere, was confirmed, highlighting its role in atmospheric chemistry (Eatough et al., 1986). This indicates its significance in air quality studies and environmental monitoring.
Biochemical Interactions
In the field of biochemistry, the interactions of 2,6-dimethylheptyl sulfate with other compounds, such as its effect on the biological oxidation of sulfide under specific conditions, have been studied, contributing to our understanding of biochemical processes (van den Bosch et al., 2009).
Propriétés
Nom du produit |
2,6-Dimethylheptyl hydrogen sulfate |
|---|---|
Formule moléculaire |
C9H20O4S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
2,6-dimethylheptyl hydrogen sulfate |
InChI |
InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12) |
Clé InChI |
LICTUMJMBMBMQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)COS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1259196.png)
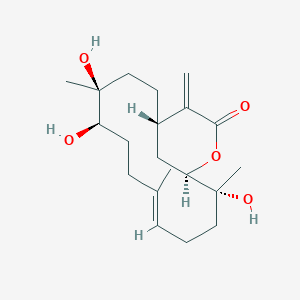
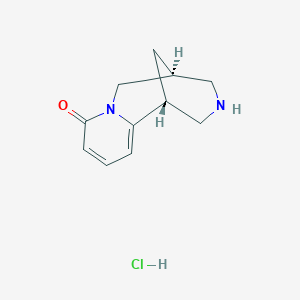
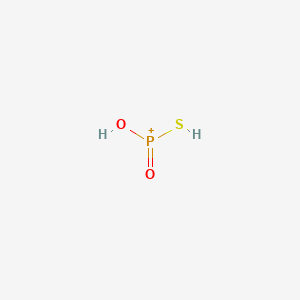
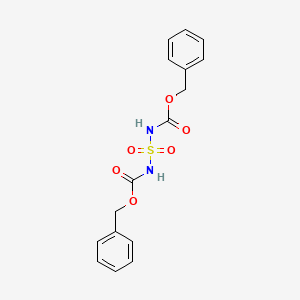
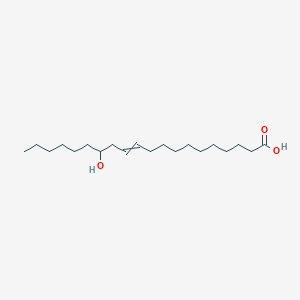
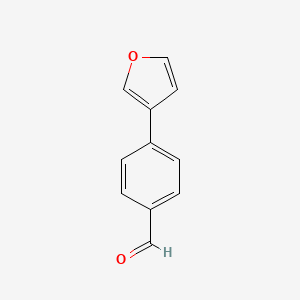
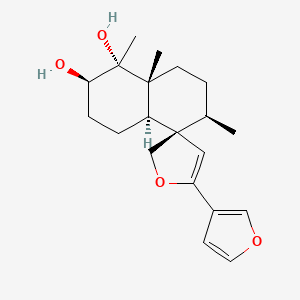
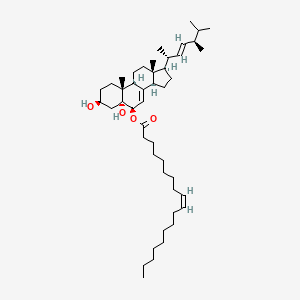
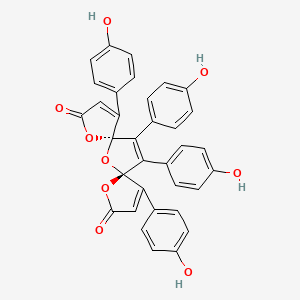

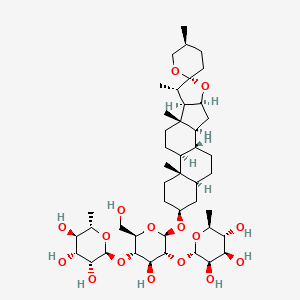
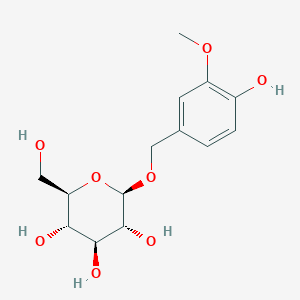
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B1259218.png)